molecular formula C8H8N2O3 B8675261 7-(hydroxymethyl)-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one

7-(hydroxymethyl)-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one

Cat. No. B8675261
M. Wt: 180.16 g/mol
InChI Key: CUKARVCBQGGDEI-UHFFFAOYSA-N
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Patent
US07622481B2

Procedure details

A mixture of the hydroxymethyloxazinone (h) (584 mg), manganese dioxide (2.3 g), THF (50 ml) and 1,2-dichloroethane (50 ml) was heated at 60° C. under argon for 20 hours. Filtration through kieselguhr and evaporation of solvent gave a solid which was triturated under EtOAc/hexane 1:3, filtered off and dried (383 mg).
Quantity
584 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[N:13]=[CH:12][C:6]2[O:7][CH2:8][C:9](=[O:11])[NH:10][C:5]=2[CH:4]=1.C1COCC1>[O-2].[O-2].[Mn+4].ClCCCl>[O:11]=[C:9]1[CH2:8][O:7][C:6]2[CH:12]=[N:13][C:3]([CH:2]=[O:1])=[CH:4][C:5]=2[NH:10]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
584 mg
Type
reactant
Smiles
OCC1=CC2=C(OCC(N2)=O)C=N1
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
2.3 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
through kieselguhr and evaporation of solvent
CUSTOM
Type
CUSTOM
Details
gave a solid which
CUSTOM
Type
CUSTOM
Details
was triturated under EtOAc/hexane 1:3
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
dried (383 mg)

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.